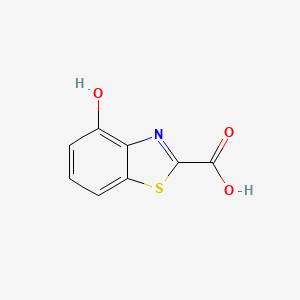
(4-Amino-2-methoxyphenyl)methanol
Descripción general
Descripción
(4-Amino-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-Nitro-2-methoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent like methanol or ethanol . The reaction is typically carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro compound using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers higher efficiency and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of (4-Amino-2-methoxyphenyl)acetic acid.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-2-methoxyphenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Amino-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity . The methoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within the body .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the amino group, making it less reactive in certain substitution reactions.
(4-Amino-2-methoxyphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
(4-Amino-2-methoxyphenyl)amine: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
(4-Amino-2-methoxyphenyl)methanol is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with a hydroxymethyl group.
Propiedades
IUPAC Name |
(4-amino-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKADCGWOJZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















